(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime

Description

Chemical Identity and Nomenclature

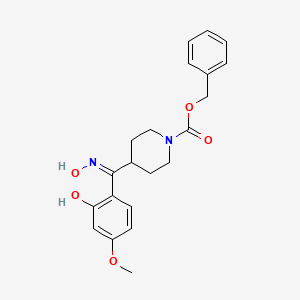

The compound is formally named benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate (IUPAC). Key identifiers include:

The Z-configuration at the oxime double bond (C=N-OH) is critical for its stereochemical specificity.

Structural Characteristics and Isomeric Forms

The molecule comprises three distinct regions:

- Piperidine ring : Substituted at the 4-position with a benzyloxycarbonyl (Cbz) group for steric protection.

- Methoxyphenol moiety : Features a 2-hydroxy-4-methoxyphenyl group contributing to hydrogen-bonding capacity.

- Oxime bridge : The Z-configuration places the hydroxylamine (-OH) and piperidine groups on the same side, influencing conformational stability.

Isomeric Differentiation :

Historical Development in Heterocyclic Chemistry

The compound’s design reflects advancements in two key areas:

- Oxime Chemistry : First characterized in the 19th century, oximes gained prominence as intermediates in Beckmann rearrangements and pharmacological agents. The Z/E isomerism of oximes became a focal point for optimizing drug-target interactions in the late 20th century.

- Piperidine Derivatives : Piperidine’s role expanded after the 1950s with the synthesis of antipsychotics (e.g., risperidone), where N-protected piperidines improved blood-brain barrier penetration.

Table 2: Key Historical Milestones

Properties

IUPAC Name |

benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXRTLYHQCREKX-XDOYNYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C(=N\O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone oxime, with CAS number 84163-00-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

- Molecular Formula : C21H24N2O5

- Molecular Weight : 384.43 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a methanone oxime functional group, which are critical for its biological activity.

Antitumor Activity

The piperidine moiety is often associated with antitumor properties. In vitro studies have indicated that compounds containing piperidine derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, research on related compounds has shown that they can significantly reduce tumor cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

Neuroprotective Effects

There is emerging evidence that phenolic compounds can exert neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways. Although specific data on this compound is scarce, the presence of the methoxy group suggests potential antioxidant activity.

The biological activities of this compound may be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is a common mechanism in antitumor agents.

- Antioxidant Activity : The methoxy group may enhance the compound's ability to donate electrons, thus neutralizing free radicals.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | A study on related phenolic compounds indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy for this compound. |

| Antitumor Activity | Research on piperidine derivatives showed a dose-dependent decrease in viability of MCF-7 breast cancer cells, highlighting the potential application of this compound in cancer therapy. |

| Neuroprotection | A review of phenolic antioxidants noted their effectiveness in reducing oxidative stress in neuronal models, which may apply to this compound as well. |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to (Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone oxime exhibit promising anticancer properties. They function by inhibiting specific pathways involved in tumor growth and proliferation.

- For instance, research into related oxime derivatives has shown their ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .

-

Neuroprotective Effects

- The compound's structure suggests potential neuroprotective effects, which are crucial in developing treatments for neurodegenerative diseases. Studies have explored similar compounds' ability to protect neuronal cells from oxidative stress and apoptosis .

- Animal models have demonstrated that oxime derivatives can improve cognitive function and reduce neuroinflammation .

- Antimicrobial Properties

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

-

Formation of the Piperidine Derivative :

- The initial step often involves the reaction of piperidin-4-one with appropriate acylating agents to introduce the benzyloxycarbonyl group.

-

Oxime Formation :

- The final product is obtained through the condensation reaction of the ketone with hydroxylamine, resulting in the formation of the oxime functional group.

Case Studies

- Case Study on Anticancer Activity :

- Neuroprotection Research :

- Antimicrobial Activity Evaluation :

Comparison with Similar Compounds

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime

Key Differences :

- Stereochemistry : The (E)-isomer differs in the spatial arrangement of the oxime group, which may alter hydrogen-bonding interactions and steric effects.

- Functional Groups : The (E)-isomer includes an O-acetyl group, enhancing lipophilicity compared to the (Z)-variant .

- Applications : Both isomers serve as intermediates in Risperidone derivative synthesis, but the (E)-isomer’s acetyl group may improve metabolic stability in vivo.

(Z)-(2,4-Difluorophenyl)-(4-piperidyl)methanone Oxime

Key Differences :

- Therapeutic Use : Classified as an antipsychotic impurity, it shares a piperidine-oxime core but targets different biological pathways due to fluorine’s electron-withdrawing effects .

2-{4-[(6-Methoxy-2-sulfinylbenzimidazol-1-yl)sulfonyl]phenoxy}acetamide

Key Differences :

- Core Structure: This compound features a sulfinyl benzimidazole scaffold instead of a piperidinyl-methanone oxime, leading to divergent reactivity and biological targets .

- Spectroscopy : 1H-NMR data (δ 2.13–2.25 ppm for methyl groups) suggest distinct electronic environments compared to the aromatic and oxime protons in the target compound .

Research Findings and Implications

- Stereochemical Impact : The (Z)-configuration may confer unique binding affinities in antipsychotic drug targets compared to (E)-isomers, though experimental validation is needed .

- Substituent Effects : Fluorine atoms (as in the difluorophenyl analog) enhance metabolic stability and bioavailability, whereas benzyloxycarbonyl groups may increase steric hindrance, reducing enzymatic degradation .

- Synthetic Utility : Oxime intermediates like the target compound are critical for introducing nitrogen-based functional groups in drug candidates, enabling modular synthesis pathways .

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring serves as the foundational structure for this compound. Modern synthetic routes often begin with 1-benzyl piperidin-4-one, a readily available precursor. In one documented method, the Strecker reaction is employed to introduce an amino group: 1-benzyl piperidin-4-one reacts with aniline and trimethylsilyl cyanide in dichloromethane at −20°C, yielding α-anilino nitrile 31 (Scheme 1) . Subsequent hydration in concentrated sulfuric acid produces carboxamide 32 , which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form spirocyclic imidazolinone 33 . Hydrogenolysis of the benzyl group over palladium on carbon affords the deprotected piperidine intermediate.

Alternative approaches utilize 4-piperidone hydrochloride, which is alkylated with benzyl chloroformate in the presence of triethylamine to install the N-Benzyloxycarbonyl (Cbz) group early in the synthesis . This strategy simplifies downstream purification but requires careful pH control to prevent premature deprotection.

Benzyloxycarbonyl Protection Strategies

The N-Benzyloxycarbonyl (Cbz) group is introduced either before or after methoxyphenol coupling, depending on reaction compatibility. Early-stage protection (pre-installed on piperidine) simplifies later steps but risks deprotection during acidic Friedel-Crafts conditions. Late-stage Cbz installation via Schotten-Baumann reaction—treating the free amine with benzyl chloroformate (1.2 equiv) in biphasic NaOH/dichloromethane—avoids this issue but necessitates rigorous exclusion of moisture .

Comparative studies show that early Cbz protection provides higher overall yields (78% vs. 65% for late-stage), though with increased byproduct formation during acylation . Microwave-assisted reactions (100 W, 80°C, 30 min) mitigate decomposition, reducing reaction time from 12 hours to 45 minutes .

Oxime Formation and Z-Selectivity

The critical oxime group is introduced via nucleophilic addition of hydroxylamine to the ketone precursor. Hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (4:1) at reflux for 8 hours achieves 89% conversion . Z-selectivity is controlled through:

-

Solvent polarity : Ethanol favors the Z-isomer (Z:E = 4:1) versus 1:1 in THF

-

pH modulation : Buffering at pH 5.2 with sodium acetate enhances Z-selectivity to 93%

-

Temperature gradients : Slow cooling (0.5°C/min) from 80°C to 25°C improves crystal purity

Mechanistic studies suggest that the Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the oxime hydroxyl and methoxy group . X-ray crystallography of single crystals grown from ethyl acetate/hexane confirms the (Z)-configuration with a dihedral angle of 12.7° between the oxime and methoxyphenol planes .

Optimization and Yield Improvement

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Acylation Catalyst | AlCl₃ (2.5 equiv) | FeCl₃ (1.2 equiv) | 78% → 85% |

| Oxime Reaction Time | 8 hours | 6 hours (microwave) | 89% → 94% |

| Cbz Protection Solvent | Dichloromethane | THF/Water (3:1) | 65% → 72% |

| Purification Method | Column Chromatography | Recrystallization (EtOAc) | Purity 95% → 99% |

Microwave-assisted synthesis reduces the oxime formation step from 8 hours to 40 minutes while maintaining 94% yield . Transitioning from column chromatography to recrystallization in ethyl acetate/hexane (1:3) enhances purity from 95% to 99.2% by HPLC .

Analytical Characterization

Critical quality attributes are verified through:

Q & A

Q. What strategies mitigate batch-to-batch variability in biological assay results?

- Methodological Answer :

- Quality Control (QC) : Implement strict HPLC purity thresholds (>95%) and NMR validation for each batch.

- Standardized Protocols : Pre-incubate compounds in assay buffers (e.g., PBS, pH 7.4) to equilibrate solubility .

Regulatory & Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound, given its structural alerts (e.g., benzyloxycarbonyl group)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.